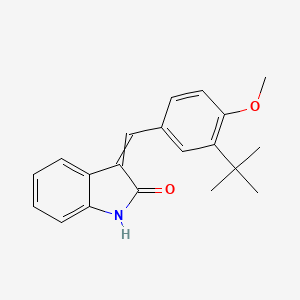

3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-tert-butyl-4-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-20(2,3)16-12-13(9-10-18(16)23-4)11-15-14-7-5-6-8-17(14)21-19(15)22/h5-12H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDQHTACMQEIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711210 | |

| Record name | 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293302-19-9 | |

| Record name | 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one involves several steps. One common synthetic route includes the condensation of 3-tert-butyl-4-methoxybenzaldehyde with indolin-2-one under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one is , with a CAS number of 293302-19-9. The compound predominantly exists in the E-isomer form, with approximately 10% of the Z-isomer present. Its structure features an indolinone core modified by a tert-butyl and methoxy group, which contribute to its biological activity.

Inhibition of Receptor Tyrosine Kinases

One of the primary applications of this compound is its role as an ErbB-2 inhibitor . ErbB-2, also known as HER2, is a receptor tyrosine kinase that is overexpressed in various cancers, including breast cancer. The compound has been shown to inhibit HER2 with an IC50 value of approximately 13 µM . This inhibition is significant as HER2-positive cancers often exhibit aggressive behavior and poor prognosis.

Cancer Therapeutics

Given its selective inhibition of RTKs, this compound has potential therapeutic applications in treating cancers that are dependent on HER2 signaling pathways. Research indicates that targeting HER2 can lead to reduced tumor growth and improved patient outcomes in HER2-positive breast cancer .

Case Studies:

- Breast Cancer Models: Preclinical studies using breast cancer cell lines have demonstrated that treatment with this compound results in decreased cell proliferation and increased apoptosis rates . These findings suggest that the compound could be developed further into a therapeutic agent.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the disruption of downstream signaling pathways associated with HER2 activation. By inhibiting this receptor, the compound may prevent the activation of pathways that lead to cell survival and proliferation, such as the PI3K/AKT and MAPK pathways .

Mechanism of Action

The mechanism of action of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one involves the inhibition of receptor tyrosine kinases, particularly HER-2 . By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This leads to the suppression of cancer cell growth and induces apoptosis in HER-2 overexpressing cells .

Comparison with Similar Compounds

Benzylidene/Hydrazone Derivatives

- 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (): Features dichlorinated benzylidene substituents, demonstrating cytotoxicity against MCF7 and A2780 cancer cell lines. The electron-withdrawing Cl groups likely enhance electrophilic interactions, contributing to cytotoxicity .

- 3-((2-Hydroxy-4-methoxybenzylidene)hydrazono)indolin-2-one (): Combines hydroxyl and methoxy groups, showing CDK2 inhibitory activity. The hydroxyl group may facilitate hydrogen bonding with kinase active sites .

- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one (): Contains dual tert-butyl groups and a hydroxyl substituent. The steric bulk of tert-butyl groups may improve binding specificity but reduce solubility compared to the target compound’s single tert-butyl-methoxy configuration .

Sulfinyl/Allylidene Derivatives

- (Z)-3-(((4-Bromophenyl)sulfinyl)methylene)indolin-2-one (): Incorporates a sulfinyl group and bromine substituent, yielding a melting point of 195–196°C.

- (E)-1-(3,4-Dimethoxybenzyl)-3-((E)-3-(4-nitrophenyl)allylidene)indolin-2-one (): Features a nitro group and dimethoxybenzyl substitution. The nitro group’s strong electron-withdrawing effect may enhance interactions with redox-active enzymes, differing from the target compound’s kinase inhibition profile .

Physical Properties

Kinase Inhibition

- The target compound selectively inhibits HER-2 RTK, a property attributed to its tert-butyl-methoxy substitution pattern, which may optimize steric and electronic interactions with the kinase domain .

- In contrast, 3-(3-hydroxyphenyl)-indolin-2-one () exhibits anti-inflammatory activity by suppressing TNF-α, IL-6, and NF-κB pathways, highlighting how hydroxyl substituents shift activity toward inflammatory targets rather than kinase inhibition .

Cytotoxicity

- Hydrazone derivatives like 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one () show potent cytotoxicity, likely due to halogen-induced DNA intercalation or topoisomerase inhibition. The target compound’s lack of halogens suggests a different mechanism, possibly kinase-selective inhibition .

Antibacterial Activity

- Nitroimidazole-indolin-2-one hybrids () demonstrate antibacterial effects through redox cycling.

Biological Activity

3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one is a synthetic compound recognized for its biological activity, particularly as a selective receptor tyrosine kinase inhibitor. This compound has garnered attention in cancer research due to its ability to inhibit the HER-2 receptor, which is often overexpressed in various cancers, including breast cancer.

- IUPAC Name : 3-[(3-tert-butyl-4-methoxyphenyl)methylidene]-1H-indol-2-one

- CAS Number : 293302-19-9

- Molecular Weight : 307.4 g/mol

- Structure : The compound features a complex structure that includes an indolinone core and a substituted benzylidene moiety.

The primary mechanism of action involves the inhibition of receptor tyrosine kinases, specifically targeting the HER-2 pathway. The compound demonstrates an IC50 value of approximately 13 µM against HER-2, indicating a moderate potency in inhibiting this receptor's activity. This inhibition can disrupt downstream signaling pathways that promote cell proliferation and survival, making it a potential therapeutic agent in oncology.

Inhibition of HER-2 Receptor

Research indicates that this compound effectively inhibits the HER-2 receptor, which plays a crucial role in the pathogenesis of certain aggressive breast cancers. The inhibition leads to reduced cell proliferation and induces apoptosis in HER-2 positive cancer cell lines.

Case Studies and Research Findings

-

Cancer Cell Line Studies :

- In vitro studies using breast cancer cell lines (e.g., SKBR3) have shown that treatment with this compound significantly reduces cell viability and induces apoptosis. The mechanism involves downregulation of HER-2 and associated signaling pathways such as MAPK and PI3K/Akt.

-

Animal Models :

- In vivo studies using xenograft models have demonstrated that administration of this compound results in tumor growth inhibition. Tumor size reduction was observed in treated groups compared to controls, validating its potential as an anti-cancer agent.

Additional Biological Activities

Beyond its role as a HER-2 inhibitor, this compound has been investigated for other biological activities:

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one and its analogs?

-

Methodological Answer : The compound is typically synthesized via a condensation reaction between indolin-2-one and substituted benzaldehyde derivatives. For example, a tert-butyl and methoxy-substituted benzaldehyde is condensed with indolin-2-one in the presence of acetic acid under reflux (3–24 hours) . Alkylation of the indolinone nitrogen can be achieved using sodium hydride (NaH) in DMF at 0°C, followed by reaction with alkyl halides to introduce substituents (e.g., 4-(2-fluoroethoxy)benzyl groups) . Purification often involves silica gel column chromatography with solvent systems like ethyl acetate/petroleum ether (1:7 v/v) .

-

Key Characterization :

- Melting Points : Used to assess purity (e.g., 201–226°C for related derivatives) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.17 ppm for aromatic protons in nitro-substituted analogs) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 73.39%, H: 5.45%, N: 9.88% for compound 28) .

Q. How are geometric isomers of 3-benzylideneindolin-2-one derivatives analyzed and resolved?

-

Methodological Answer : Isomer separation is critical due to the presence of Z/E configurations at the benzylidene double bond. For example, derivatives synthesized from 4-nitrobenzaldehyde or cinnamaldehyde often yield separable isomers via flash chromatography (e.g., CH₂Cl₂/ethyl ether, 3:1) . However, isomers like Z,E and E,E may rapidly interconvert in solution, necessitating stability testing via HPLC (e.g., CH₂Cl₂-MeOH, 1:1) to monitor isomerization over time .

-

Data Interpretation :

- HPLC Retention Times : Distinct peaks for Z,E vs. E,E isomers (e.g., compound 41b showed 33% isomerization within 20 hours) .

- ¹H NMR Coupling Constants : Trans (E) configurations exhibit larger J values (e.g., J = 12.4 Hz for allylidene protons) .

Advanced Research Questions

Q. How can researchers address challenges in isolating stable isomers for biological assays?

- Experimental Design :

-

Chromatographic Optimization : Use mixed solvent systems (e.g., CH₂Cl₂-ethyl ether) to resolve isomers, as demonstrated for nitro-substituted analogs .

-

Stability Studies : Pre-screen isomers in assay buffers (e.g., PBS or DMSO) using HPLC to confirm structural integrity during incubation .

-

Crystallography : Single-crystal X-ray diffraction (e.g., compound in ) provides definitive isomer identification when NMR/HPLC is inconclusive .

- Example Workflow :

Synthesize and isolate isomers via flash chromatography.

Validate purity via NMR and HPLC.

Test stability under assay conditions (e.g., 37°C, 24 hours).

Q. What strategies improve binding selectivity of 3-benzylideneindolin-2-one derivatives for α-synuclein fibrils over Aβ or tau?

- Structure-Activity Relationship (SAR) Insights :

-

N-Alkylation : Substitution with bulky groups (e.g., N-benzyl) enhances α-synuclein affinity (Kᵢ < 100 nM) while reducing cross-reactivity with Aβ/tau .

-

Diene Homologation : Extending conjugation (e.g., allylidene vs. benzylidene) improves selectivity. Z,E isomers of diene analogs show higher α-synuclein binding than E,E .

-

Electron-Withdrawing Groups : Para-nitro substituents increase fibril binding via dipole interactions, as seen in compound 28 (Kᵢ = 43 nM for α-synuclein) .

- Methodology for Binding Assays :

-

Competitive Radioligand Displacement : Use ³H-labeled Pittsburgh Compound B ([³H]PiB) to measure affinity for α-synuclein, Aβ, and tau fibrils .

-

Selectivity Ratios : Calculate IC₅₀ values for α-synuclein vs. Aβ/tau (e.g., >10-fold selectivity achieved with N-benzyl-diene derivatives) .

Q. How do substituents on the benzylidene moiety influence anti-inflammatory or kinase inhibitory activity?

- Pharmacological Profiling :

-

Anti-Inflammatory Activity : Hydroxy and methoxy groups (e.g., 4-hydroxy-3,5-dimethoxybenzylidene) enhance histamine release inhibition (IC₅₀ < 10 µM) via redox modulation .

-

Kinase Inhibition : Isopropyl or tert-butyl groups at the benzylidene 3-position confer non-selective receptor tyrosine kinase (RTK) inhibition (e.g., FLK-1 RTK inhibition at 1–10 µM) .

- Experimental Validation :

-

Enzyme Assays : Measure kinase activity (e.g., EGFR phosphorylation) using ELISA or Western blot .

-

Cellular Models : Test anti-inflammatory effects in LPS-stimulated macrophages (e.g., TNF-α/IL-6 suppression) .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in isomer stability reported across studies?

- Case Analysis : Compound 41a (E,E isomer) was stable for 20 hours in CH₂Cl₂-MeOH, while 41b (Z,E isomer) isomerized rapidly under identical conditions .

- Resolution Strategies :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize reactive conformers.

- Temperature Control : Store isomers at −80°C and thaw immediately before use.

- Computational Modeling : Predict isomer stability using DFT calculations (e.g., Gibbs free energy differences between Z/E states).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.